molecular formula C17H24N2O2 B182184 tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 185559-52-8

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B182184
CAS No.: 185559-52-8
M. Wt: 288.4 g/mol
InChI Key: JYIFMNXUMIYQHE-YIONKMFJSA-N
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Description

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: is a complex organic compound known for its unique bicyclic structure

Mechanism of Action

Target of Action

The primary target of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31It is suggested that it could be used as an intermediate in the synthesis of histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Pharmacokinetics

The pharmacokinetic properties of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31Its potential use as an hdac inhibitor suggests it may have good oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a strong base to facilitate the substitution.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can mimic natural products, making it a valuable scaffold for drug development. Research is ongoing to explore its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: Lacks the benzyl group, making it less bulky and potentially less selective in binding.

    tert-Butyl ((1R,5S,6s)-3-phenyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate: Contains a phenyl group instead of a benzyl group, which may affect its reactivity and binding properties.

Uniqueness

The presence of the benzyl group in tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate provides additional steric bulk, which can enhance its binding specificity and stability. This makes it a unique and valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIFMNXUMIYQHE-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453171, DTXSID901113710
Record name tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185559-52-8, 151860-18-3
Record name tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (116 mg, 0.53 mmol) obtained by treating ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate obtained in step 5 of Example 1, with an aqueous solution of NaOH, with triethylamine (239 mg, 2.36 mmol), DPPA (303 mg, 1.10 mmol) and t-butanol (4 ml), was heated under reflux in a nitrogen atmosphere for 19 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of Na2CO3, water and a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (47 mg, 0.16 mmol, 31%).
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116 mg
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239 mg
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303 mg
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4 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (101 mg, 0.40 mmol), triethylamine (185 mg, 1.83 mmol), DPPA (180 mg, 0.65 mmol), t-butanol (4 ml) and toluene (3 ml) was heated under reflux in a nitrogen atmosphere for 23 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of sodium carbonate, water and a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (27 mg, 0.09 mmol, 24%).
Name
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
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101 mg
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185 mg
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180 mg
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4 mL
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3 mL
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